hesperitin-7-O-beta-D-glucoside
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Overview
Description
Hesperetin-7-O-beta-D-glucoside is a flavonoid glycoside derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its potential health benefits and is used in various scientific research applications. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener with significant commercial value .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperetin-7-O-beta-D-glucoside can be synthesized using an immobilized enzyme catalysis platform. This involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide to hydrolyze a soluble hesperidin-Cu(II) complex into hesperetin-7-O-beta-D-glucoside-Cu(II). Ammonium hydroxide is then used as a ligand dissociation agent to obtain pure hesperetin-7-O-beta-D-glucoside .
Industrial Production Methods
The industrial production of hesperetin-7-O-beta-D-glucoside typically involves the use of biocatalysis techniques. The process is optimized for enzyme activity at different pH levels and temperatures, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hesperetin-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: This includes nucleophilic substitution reactions where the glucoside moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as sodium methoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of hesperetin-7-O-beta-D-glucoside, which can be used for further chemical modifications or applications in different fields .
Scientific Research Applications
Hesperetin-7-O-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its vasodilatory effects and potential to improve endothelial function.
Industry: Utilized in the production of sweeteners and other food additives.
Mechanism of Action
The mechanism of action of hesperetin-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. One possible mechanism is the promotion of nitric oxide production, which relaxes blood vessels and improves blood flow. This vasodilatory effect is mediated through the activation of nervous system thermal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Hesperetin: The aglycone form of hesperetin-7-O-beta-D-glucoside.
Naringenin: Another flavonoid with similar antioxidant properties.
Eriodictyol: A flavonoid with comparable biological activities.
Uniqueness
Hesperetin-7-O-beta-D-glucoside is unique due to its high water solubility and stability, which makes it more suitable for various applications compared to its aglycone form, hesperetin .
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15?,17-,19-,20+,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYMQORONDIDD-KTTVMXGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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